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Compound of Interest

Compound Name: 2-bromo-N,N-diethylbenzamide

Cat. No.: B022829

An In-Depth Technical Guide to the Physical Properties of 2-bromo-N,N-diethylbenzamide

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

2-bromo-N,N-diethylbenzamide is a substituted aromatic amide that serves as a valuable
intermediate in organic synthesis. Its structure, featuring an ortho-brominated phenyl ring
coupled with a diethylamide group, presents a unique combination of steric and electronic
properties. Understanding the physical properties of this compound is paramount for its
effective use in laboratory synthesis, purification, and as a scaffold in drug discovery programs.
This guide provides a comprehensive analysis of its chemical identity, known and predicted
physicochemical properties, spectroscopic signature, and standardized protocols for
experimental verification.

Chemical Identity and Structure

Correctly identifying a chemical entity is the foundation of all subsequent research. The
structural and identifying information for 2-bromo-N,N-diethylbenzamide is summarized
below. The presence of the bromine atom at the ortho position relative to the carbonyl group
introduces significant steric hindrance, which can influence the conformation of the amide
group and its reactivity.
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Identifier Value Source
2-bromo-N,N-

IUPAC Name ) ) [1]
diethylbenzamide

CAS Number 76041-86-6 [2][3]4][5]16]

Molecular Formula C11H14BrNO [2][41[5]

Molecular Weight 256.14 g/mol [4115]

, CCN(CC)C(=0)C1=CCc=CC=C
Canonical SMILES 1B [1]
r

INChI=1S/C11H14BrNO/c1-3-
InChl 13(4-2)11(14)9-7-5-6-8- 2]
10(9)12/h5-8H,3-4H2,1-2H3

N,N-Diethyl-2-
Synonyms bromobenzamide, o-Bromo- [1114]

N,N-diethyl-benzamide

Physicochemical Properties

The physical properties of a compound dictate its behavior in different environments and are
critical for designing reaction conditions, purification strategies, and formulation approaches.
While extensive experimental data for this specific molecule is not widely published, we can
infer many properties from its structure and data from analogous compounds.
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Property

Value | Description

Source |/ Rationale

Physical State

White to off-white solid at room

temperature.

[2]

Not experimentally reported.

The non-brominated analog,
N,N-diethylbenzamide, melts
at 38-40°C. The addition of a

heavy bromine atom and

Melting Point ) ) ) ) )
Likely a low-melting solid. potential changes in crystal
packing would alter this value.
A definitive measurement is
required (see Protocol 4.1).
High boiling point expected
due to its molecular weight and
Boiling Point Not experimentally reported. polar amide group. Purification
by distillation would require
high vacuum.
Density ~1.32 g/cm3 [1]
[2][7] The molecule's character
_ ) is predominantly nonpolar due
Soluble in common organic )
to the benzene ring and ethyl
solvents (e.g., ) o
- ] groups, ensuring solubility in
Solubility dichloromethane,

tetrahydrofuran, ethyl acetate);

low solubility in water.

organic media. The polar
amide group is insufficient to
confer significant aqueous

solubility.

Causality Behind Solubility Profile

The solubility of 2-bromo-N,N-diethylbenzamide is a direct consequence of its molecular

structure. The large, nonpolar surface area created by the bromophenyl ring and the two ethyl

groups dominates its interactions with solvents. This lipophilic character allows it to readily

dissolve in organic solvents with similar polarity. Conversely, its interaction with water is limited.

While the amide carbonyl can act as a hydrogen bond acceptor, the molecule lacks hydrogen

bond donors and is sterically hindered around the nitrogen atom, preventing strong solvation by
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the water network. This dual nature makes it ideal for reactions in organic media followed by
agqueous workup procedures, where it will partition into the organic layer.

Spectroscopic and Analytical Characterization

Spectroscopic analysis is essential for confirming the identity and purity of a synthesized
compound. Below are the predicted spectroscopic characteristics for 2-bromo-N,N-
diethylbenzamide.

Mass Spectrometry (MS)

e Molecular lon (M*): Expect a characteristic pair of peaks of nearly equal intensity (1:1 ratio)
at m/z 255 and 257, corresponding to the two major isotopes of bromine (“°Br and 8!Br).

» Key Fragmentation: The primary fragmentation pathway would likely involve the cleavage of
the amide bond. The most prominent peak is often the benzoyl cation fragment.

o [M - N(CH2CHs)2]*: A fragment corresponding to the 2-bromobenzoyl cation at m/z
183/185.

o [C7H4OBr]*: Loss of the diethylamino radical.
o [M - CH2CHs]*: Loss of an ethyl group to give a fragment at m/z 226/228.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ortho-substitution on the benzamide ring is known to cause hindered rotation around the
C-N amide bond.[8] This can lead to broadening of the signals for the N-ethyl groups at room
temperature, as the two ethyls may exist in chemically distinct environments. Variable
temperature NMR may be required to observe sharp, distinct signals.

e 1H NMR (predicted, CDClIs, 400 MHz):

o & 7.2-7.6 ppm (m, 4H): A complex multiplet pattern corresponding to the four protons on
the aromatic ring.

o 9 3.2-3.6 ppm (broad g, 2H) & 6 3.0-3.4 ppm (broad g, 2H): Two separate, potentially
broad quartets for the -N-CHz- protons due to hindered rotation.
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o 0 1.1-1.3 ppm (broad t, 6H): A broad triplet for the methyl protons (-CHs) of the two ethyl
groups.

e 13C NMR (predicted, CDCls, 100 MHz):
o ® ~168 ppm: Carbonyl carbon (C=0).

o & ~120-140 ppm: Six signals for the aromatic carbons, including the ipso-carbon attached
to the bromine.

o & ~40-45 ppm: Methylene carbons (-CH2-). May appear as two distinct or one broad
signal.

o & ~12-15 ppm: Methyl carbons (-CHs). May appear as two distinct or one broad signal.

Infrared (IR) Spectroscopy

e ~1630-1660 cm~1 (strong): A strong absorption band characteristic of the tertiary amide C=0
(carbonyl) stretching vibration.

e ~1450-1600 cm~* (multiple, medium): Aromatic C=C ring stretching absorptions.
e ~2850-2980 cm~! (medium): Aliphatic C-H stretching from the ethyl groups.

e ~750 cm™1 (strong): C-H out-of-plane bending characteristic of ortho-disubstitution on a
benzene ring.

Experimental Protocols for Property Determination

The following protocols describe standard, self-validating methods for determining key physical
properties in the laboratory.

Protocol: Determination of Melting Point (Capillary
Method)

This method provides the melting range of a solid, an important indicator of purity. Pure
compounds exhibit a sharp melting range (0.5-1.0°C), whereas impurities typically depress and
broaden the range.[9]
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Methodology:

Sample Preparation: Ensure the sample of 2-bromo-N,N-diethylbenzamide is completely
dry and finely powdered.

o Capillary Loading: Tap the open end of a glass capillary tube into the powdered sample to
collect a small amount. Invert the tube and tap the sealed end gently on a hard surface to
pack the solid into a compact column 2-3 mm high.

o Apparatus Setup: Place the loaded capillary tube into the heating block of a melting point
apparatus (e.g., Mel-Temp).[10]

» Rapid Determination (Optional): Perform a quick determination by heating rapidly (10-
20°C/min) to find the approximate melting temperature. Allow the apparatus to cool.[11]

» Accurate Determination: Using a fresh sample, heat rapidly to about 15-20°C below the
approximate melting point found in the previous step.

o Slow Heating: Decrease the heating rate to 1-2°C per minute.[9]
e Observation & Recording: Record two temperatures:
o Ti: The temperature at which the first drop of liquid appears.
o T2: The temperature at which the entire sample has completely melted into a clear liquid.

» Reporting: Report the result as the melting range, T1 - T2. For accuracy, repeat the
measurement to obtain two consistent values.[9]

Protocol: Determination of Solubility (Qualitative
Method)

This protocol establishes a qualitative solubility profile in various common laboratory solvents. A
compound is generally considered "soluble” if approximately 30 mg dissolves in 1 mL of
solvent.[12]

Methodology:
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» Preparation: Dispense 1 mL of each test solvent (e.g., Water, Ethanol, Dichloromethane,
Diethyl Ether, 5% aqg. HCI, 5% aq. NaOH) into separate, labeled small test tubes.

o Sample Addition: Add approximately 30 mg of 2-bromo-N,N-diethylbenzamide to each test
tube.

e Mixing: Vigorously shake or vortex each tube for approximately 30 seconds.[12]

o Observation: Observe each tube. Note whether the solid is fully dissolved, partially
dissolved, or insoluble.

e Interpretation:

o Soluble in Water/Acids/Bases: Indicates significant polarity or presence of ionizable
functional groups. (Expected: Insoluble).

o Soluble in Organic Solvents: Indicates nonpolar or lipophilic character. (Expected:
Soluble).

Workflow for Structural Verification and Purity
Assessment

For any newly synthesized or procured batch, a systematic analytical workflow is crucial to
confirm its identity and assess its purity. The following diagram illustrates this logical process.
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Caption: Workflow for identity and purity confirmation.
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Applications and Significance in Research

As a functionalized building block, 2-bromo-N,N-diethylbenzamide is primarily valuable in
organic synthesis.[4] The presence of three key features defines its utility:

e The Bromine Atom: Serves as a versatile synthetic handle for cross-coupling reactions (e.g.,
Suzuki, Heck, Sonogashira), allowing for the formation of new carbon-carbon or carbon-
heteroatom bonds at the ortho-position.

» The Amide Group: Can act as a directing group in ortho-metalation reactions, providing a
route to further functionalize the aromatic ring.

» The Diethylamide Moiety: Confers lipophilicity, which is often a desirable trait in medicinal
chemistry for modulating the pharmacokinetic properties of a lead compound.

Its structure makes it a suitable precursor for synthesizing more complex molecules, including
polycyclic aromatic compounds, substituted biaryls, and novel heterocyclic systems that are of
interest in materials science and drug discovery.

Conclusion

2-bromo-N,N-diethylbenzamide is a solid organic compound with a density of approximately
1.32 g/cm3 and characteristic solubility in organic solvents but not in water. While specific
experimental data for properties like melting point are sparse, its spectroscopic characteristics
can be reliably predicted based on its structure, most notably the 1:1 isotopic pattern for
bromine in mass spectrometry and the potential for hindered rotation in NMR spectroscopy.
The standardized protocols provided in this guide offer a clear path for researchers to
experimentally determine these properties, ensuring the quality and suitability of this compound
for its intended applications in synthesis and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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